1-[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one
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Overview
Description
1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a dichlorophenyl group
Preparation Methods
The synthesis of 1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps. One common synthetic route includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 2,4-dichlorophenyl isocyanate to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE can be compared with other similar compounds, such as:
4,6-Diamino-1,3,5-triazine: This compound has a similar triazine core but lacks the dichlorophenyl and dimethylamino substituents, resulting in different chemical and biological properties.
2-Imino-2H-chromen-3-yl-1,3,5-triazine: This hybrid molecule combines the triazine core with a coumarin moiety, exhibiting unique pharmacological profiles.
The uniqueness of 1-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-3-(2,4-DICHLOROPHENYL)-2-IMINOTETRAHYDRO-4H-IMIDAZOL-4-ONE lies in its specific substituents, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H18Cl2N8O |
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Molecular Weight |
409.3 g/mol |
IUPAC Name |
1-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-3-(2,4-dichlorophenyl)-2-iminoimidazolidin-4-one |
InChI |
InChI=1S/C16H18Cl2N8O/c1-23(2)14-20-15(24(3)4)22-16(21-14)25-8-12(27)26(13(25)19)11-6-5-9(17)7-10(11)18/h5-7,19H,8H2,1-4H3 |
InChI Key |
NYSFUWNIXOAFQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CC(=O)N(C2=N)C3=C(C=C(C=C3)Cl)Cl)N(C)C |
Origin of Product |
United States |
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